2-Bromo-N-(3-cyano-6-phenyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)butanamide
Overview
Description
2-Bromo-N-(3-cyano-6-phenyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)butanamide, also known as 2-Bromo-N-butyl-3-cyano-6-phenyl-1,4,5,6,7-tetrahydrobenzothien-2-amine, is a small molecule compound that has been shown to have a variety of applications in scientific research. This compound has been used for a wide range of studies, including drug metabolism, enzyme inhibition, and protein binding.
Scientific Research Applications
2-Bromo-N-(3-cyano-6-phenyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)butanamide has been used in a variety of scientific research applications. This compound has been used as a substrate in studies of drug metabolism, as an inhibitor of enzymes, and as a binding partner for proteins. In addition, this compound has been used in studies of the pharmacokinetics and pharmacodynamics of drugs, as well as in studies of the structure and function of proteins.
Mechanism Of Action
The mechanism of action of 2-Bromo-N-(3-cyano-6-phenyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)butanamide is not well understood. However, it is believed that this compound binds to proteins, enzymes, and other molecules in the body, altering their structure and function. This binding can lead to changes in the activity of the target molecule, resulting in a variety of physiological and biochemical effects.
Biochemical And Physiological Effects
The biochemical and physiological effects of 2-Bromo-N-(3-cyano-6-phenyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)butanamide are not well understood. However, this compound has been shown to inhibit the activity of certain enzymes, alter the structure and function of proteins, and bind to other molecules in the body. These effects can lead to changes in the activity of the target molecule, resulting in a variety of biochemical and physiological effects.
Advantages And Limitations For Lab Experiments
2-Bromo-N-(3-cyano-6-phenyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)butanamide has several advantages for use in laboratory experiments. This compound is relatively easy to synthesize, and it has a wide range of applications in scientific research. In addition, this compound is relatively stable and can be stored for long periods of time. However, there are some limitations to its use in laboratory experiments. This compound is toxic, and it is not suitable for use in experiments involving living organisms.
Future Directions
There are several potential future directions for research with 2-Bromo-N-(3-cyano-6-phenyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)butanamide. This compound could be used to investigate the mechanism of action of drugs, to study the structure and function of proteins, and to explore the pharmacokinetics and pharmacodynamics of drugs. In addition, this compound could be used to study the effects of enzyme inhibition and protein binding, as well as to investigate the biochemical and physiological effects of other small molecule compounds.
properties
IUPAC Name |
2-bromo-N-(3-cyano-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN2OS/c1-2-16(20)18(23)22-19-15(11-21)14-9-8-13(10-17(14)24-19)12-6-4-3-5-7-12/h3-7,13,16H,2,8-10H2,1H3,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPIWSYWEXSCXFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=C(C2=C(S1)CC(CC2)C3=CC=CC=C3)C#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-N-(3-cyano-6-phenyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)butanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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